(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
CAS No.: 138923-03-2
Cat. No.: VC21202931
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138923-03-2 |
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Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 |
Standard InChI Key | ANVYHALMQXHQSG-RITPCOANSA-N |
Isomeric SMILES | COC(=O)[C@H]1C[C@H](C=C1)N |
SMILES | COC(=O)C1CC(C=C1)N |
Canonical SMILES | COC(=O)C1CC(C=C1)N |
Introduction
Chemical Structure and Properties
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate features a cyclopentene ring with specific stereochemistry at positions 1 and 4. It contains an amino group at the 4-position and a methyl carboxylate group at the 1-position, connected by a cyclopentene ring with a double bond between positions 2 and 3. The molecular structure is characterized by its specific chirality, which plays a crucial role in its biological and chemical interactions.
Basic Physical and Chemical Properties
Property | Value |
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Molecular Formula | C₇H₁₁NO₂ |
Molecular Weight | 141.17 g/mol |
CAS Number | 152279-17-9 |
IUPAC Name | Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 |
Standard InChIKey | ANVYHALMQXHQSG-RITPCOANSA-N |
Isomeric SMILES | COC(=O)[C@H]1CC@HN |
The compound exists in various salt forms, with the hydrochloride salt (CAS: 229613-83-6) and L-tartrate salt being the most common derivatives . These salt forms are often preferred in pharmaceutical applications due to their enhanced stability and solubility properties .
Stereochemistry and Configuration
The stereochemistry of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is critical to its properties and applications. The compound possesses two chiral centers at positions 1 and 4 of the cyclopentene ring, with specific (1S,4R) configuration . This configuration is essential for its biological activity and interactions with chiral environments such as enzyme binding sites.
Stereoisomers and Their Significance
Several stereoisomers of this compound exist, each with distinct properties:
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(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate: The focus of this article
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(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate: The enantiomer (mirror image)
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rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate: A diastereomer with different spatial configuration
The stereochemical differences between these isomers lead to distinct biological activities and chemical reactivities, highlighting the importance of stereospecific synthesis in pharmaceutical development .
Synthesis and Preparation Methods
Multiple synthetic routes have been developed for the preparation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, with approaches varying based on the desired scale, purity, and specific salt form.
Laboratory Scale Synthesis
One common synthetic approach involves resolution of racemic mixtures:
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Enzymatic Resolution: Starting with racemic 1-amino-4-carboxy-2-cyclopentene, which undergoes enzymatic resolution using γ-lactam enzymes .
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Tartaric Acid Resolution: The racemic mixture is resolved using D-tartaric acid, followed by treatment with L-tartaric acid to obtain the optically pure compound .
Industrial Scale Production
For larger-scale production, more efficient methods have been developed:
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Continuous Flow Reactors: Optimizing reaction conditions for enhanced efficiency and yield.
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Purification Techniques: Including crystallization and chromatography to obtain high-purity material .
A detailed synthesis protocol documented in patent literature describes:
"To a mixture of (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (10g, 34.3 mmol) and ammonium chloride (1.85g, 34.3 mmol) in ethanol (79g) was added a 2M solution of ammonia in methanol (17.2 mL, 34.4 mmol). The mixture was stirred for 2h, resulting in precipitation of the tartaric acid di-ammonium salt. The solid was removed by filtration and the filtrate was concentrated to about 10 mL."
This process yields the hydrochloride salt with high optical purity (>99.5% ee by HPLC), as confirmed by specific rotation measurements: [α]D^20°C = -90.5° (c = 1g/dL, MeOH) .
Chemical Reactions and Reactivity
The functional groups present in (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate enable various chemical transformations, making it valuable in organic synthesis.
Key Reaction Types
Several common reaction types can occur with this compound:
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Amine Functionalization: The primary amino group can undergo:
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Ester Transformations:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to primary alcohols
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Alkene Modifications:
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Hydrogenation of the double bond
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Addition reactions across the C=C bond
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Cycloaddition reactions
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Protection/Deprotection Strategies
In multi-step syntheses, the amino group often requires protection. A documented example involves Boc protection:
"(1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (100.0 g, 0.343 mol) and di-tert-butyl carbonate (78.7 g, 0.361 mol) were suspended in methanol (130.0 g). Triethylamine (80.0 g, 0.791 mol) was added to the suspended solution, at 30-35°C."
This reaction produces (1S,4R) 4-[[(1,1,-dimethylethoxy)carbonyl]amino]-cyclopent-2-ene-1-carboxylate, a protected intermediate used in further synthetic steps .
Applications in Research and Industry
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate serves multiple purposes in both research settings and industrial applications.
Pharmaceutical Applications
The compound is particularly important in pharmaceutical synthesis:
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Antiviral Drug Development: It serves as a key intermediate in the synthesis of antiviral medications, including peramivir .
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Building Block: Its unique structure makes it valuable for constructing more complex drug molecules with specific stereochemical requirements.
Research Applications
In academic and industrial research settings, the compound is utilized for:
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Structure-Activity Relationship (SAR) Studies: The stereochemically defined compound enables investigation of how spatial arrangement impacts biological activity.
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Chiral Auxiliary: In asymmetric synthesis, enabling stereoselective transformations.
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Enzyme Mechanism Studies: As a substrate or inhibitor in enzyme-catalyzed reactions.
Biological Activity and Pharmacological Implications
The biological interactions of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate are primarily related to its role as a precursor in pharmaceutical synthesis, though some direct biological activities have been observed.
Neurotransmitter System Interactions
Research suggests that this compound may interact with neurotransmitter systems:
Analytical Characterization
Analytical methods for characterizing (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate and confirming its identity and purity are essential for research and quality control.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data provides detailed structural confirmation:
¹H NMR (D₂O): δ 6.20-6.17 (m, 1H), 5.97-5.94 (m, 1H), 4.40-4.30 (m, 1H), 3.80-3.71 (m, 1H), 3.72 (s, 3H), 2.72-2.52 (m, 1H), 2.12-2.00 (m, 1H) .
¹³C NMR (D₂O): δ 176.0 (C), 135.8 (CH), 129.6 (CH), 51.6 (CH), 52.8 (CH), 49.5 (CH₃), 31.1 (CH₂) .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate have been prepared and studied.
Salt Forms
The compound exists in various salt forms with distinct properties:
Salt Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Applications |
---|---|---|---|---|
Free Base | 152279-17-9 | C₇H₁₁NO₂ | 141.17 | Synthetic intermediate |
Hydrochloride | 229613-83-6 | C₇H₁₂ClNO₂ | 177.63 | Enhanced stability, water solubility |
L-Tartrate | 419563-22-7 | C₁₁H₁₇NO₈ | 291.25 | Resolution of enantiomers, pharmaceutical grade |
Functionalized Derivatives
Various functional group modifications yield important derivatives:
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Acetamido Derivative: (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (CAS: 69919-17-1), where the amino group is acetylated.
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Boc-Protected Derivative: (1S,4R) 4-[[(1,1,-dimethylethoxy)carbonyl]amino]-cyclopent-2-ene-1-carboxylate, an important intermediate in multi-step syntheses .
These derivatives exhibit different physicochemical properties and reactivities, expanding the utility of this chemical scaffold in various applications.
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